Cas no 1936128-40-3 (4-bromo-2-(cyanomethoxy)benzonitrile)

4-bromo-2-(cyanomethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 4-bromo-2-(cyanomethoxy)-
- 4-bromo-2-(cyanomethoxy)benzonitrile
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- インチ: 1S/C9H5BrN2O/c10-8-2-1-7(6-12)9(5-8)13-4-3-11/h1-2,5H,4H2
- InChIKey: IAEOZDLKUUZTCD-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(Br)C=C1OCC#N
4-bromo-2-(cyanomethoxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251522-1.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-251522-10.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 10.0g |
$2980.0 | 2023-03-01 | ||
Enamine | EN300-251522-10g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 10g |
$2980.0 | 2023-09-15 | ||
Enamine | EN300-251522-2.5g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 2.5g |
$1871.0 | 2023-09-15 | ||
Enamine | EN300-251522-5.0g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-251522-1g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 1g |
$903.0 | 2023-09-15 | ||
Enamine | EN300-251522-5g |
4-bromo-2-(cyanomethoxy)benzonitrile |
1936128-40-3 | 5g |
$2369.0 | 2023-09-15 |
4-bromo-2-(cyanomethoxy)benzonitrile 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
4-bromo-2-(cyanomethoxy)benzonitrileに関する追加情報
4-bromo-2-(cyanomethoxy)benzonitrile: A Versatile Compound in Modern Medicinal Chemistry
4-bromo-2-(cyanomethoxy)benzonitrile (CAS No. 1936128-40-3) represents a significant advancement in the field of organic synthesis and drug discovery. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in pharmaceutical research and biomedical innovation. Recent studies highlight its role as a key intermediate in the development of novel therapeutic agents targeting various pathophysiological conditions.
The molecular framework of 4-bromo-2-(cyanomethoxy)benzonitrile features a benzonitrile core with a cyano group and a cyano methoxy substituent at specific positions. This structural complexity contributes to its functional versatility and chemical reactivity, making it a valuable candidate for drug design and chemical modification. Researchers have explored its potential as a building block for synthesizing biologically active molecules with enhanced pharmacological properties.
Recent advancements in computational chemistry have provided insights into the reactivity patterns of 4-bromo-2-(cyanometh,oxycyanobenzonitrile. Studies published in 2023 demonstrate its ability to participate in electrophilic substitution reactions and nucleophilic attacks, which are critical for the synthesis of targeted drug molecules. These findings underscore its importance in synthetic chemistry and pharmaceutical development.
Applications of 4-bromo-2-(cyanomethoxy)benzonitrile extend beyond traditional organic synthesis. In the realm of biomedical research, it has been identified as a potential lead compound for anti-inflammatory and antitumor agents. A 2023 study published in J. Med. Chem. reported its ability to modulate cytokine signaling pathways, suggesting its therapeutic potential in chronic inflammatory diseases and oncology.
The cyano methoxy group in 4-bromo-2-(cyanomethoxy)benzonitrile plays a crucial role in its bioavailability and metabolic stability. Researchers have utilized in silico modeling to predict its drug-like properties, including lipophilicity and solubility. These parameters are essential for optimizing its pharmacokinetic profile and clinical efficacy.
Recent developments in green chemistry have also highlighted the importance of 4-bromo-2-(cyanomethoxy)benzonitrile in sustainable synthetic methodologies. A 2023 review in Green Chem. emphasized its compatibility with environmentally benign reaction conditions, making it a preferred choice for eco-friendly drug synthesis. This aligns with the growing emphasis on green pharmaceutical processes in modern biomedical research.
The 4-bromo substituent in 4-bromo-2-(cyanomethoxy)benzonitrile contributes to its electronic properties and reactivity. Studies have shown that this substituent enhances the electrophilic character of the molecule, facilitating its involvement in cross-coupling reactions and functional group transformations. These reactions are fundamental to the synthesis of complex drug molecules with diverse biological activities.
Advancements in nanotechnology have further expanded the applications of 4-bromo-2-(cyanomethoxy)benzonitrile. Researchers are exploring its potential as a nanocarrier for targeted drug delivery. A 2023 publication in Nano Lett. demonstrated its ability to form nanoparticles with enhanced drug loading capacity and controlled release profiles. This opens new avenues for its use in precision medicine and personalized therapy.
The cyano group in 4-bromo-2-(cyanomethoxy)benzonitrile is a key functional group for bioconjugation and drug conjugation. Its electrophilic nature allows for the attachment of biologically active moieties, such as peptides and antibodies. This property is particularly valuable in the development of conjugated drug molecules with improved targeting specificity and therapeutic efficacy.
Recent studies have also focused on the toxicological profile of 4-bromo-2-(cyanomethoxy)benzonitrile. While its pharmacological potential is promising, understanding its biocompatibility and metabolic fate is crucial for its clinical translation. Research published in Toxicol. Sci. in 2023 has provided insights into its cellular uptake and metabolic transformation, contributing to the development of safer therapeutic agents.
Collaborative efforts in interdisciplinary research have further expanded the potential of 4-bromo-2-(cyanomethoxy)benzonitrile. Its applications in materials science, biotechnology, and nanomedicine are being actively explored. For instance, its use in biodegradable polymers and drug-eluting devices is being investigated to enhance biocompatibility and long-term efficacy in medical devices.
The synthetic versatility of 4-bromo-2-(cyanomethoxy)benzonitrile has also been leveraged in the development of fluorescent probes for biological imaging. A 2023 study in Chem. Sci. demonstrated its ability to serve as a fluorescent tag for targeted imaging and real-time monitoring of biological processes. This application highlights its potential in diagnostic imaging and theranostics.
In conclusion, 4-bromo-2-(cyanomethoxy)benzonitrile represents a significant advancement in organic chemistry and pharmaceutical science. Its unique molecular structure and functional versatility have positioned it as a key player in the development of novel therapeutic agents and biomedical innovations. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field of biomedical research and drug discovery.
As the field of biomedical research evolves, the role of 4-bromo-2-(cyanomethoxy)benzonitrile is likely to expand. Its integration into multidisciplinary research and innovative technologies will continue to drive advancements in pharmaceutical development and clinical applications. The ongoing exploration of its chemical properties and biological activities promises to yield new insights and therapeutic opportunities in the years to come.
Ultimately, the significance of 4-bromo-2-(cyanomethoxy)benzonitrile lies in its ability to bridge the gap between organic synthesis and biomedical innovation. Its potential as a building block for novel drug molecules and biological applications underscores its importance in the ongoing quest for medical advancements and scientific discovery. As research in this area progresses, the impact of 4-bromo-2-(cyanomethoxy)benzonitrile is expected to grow, further enhancing its relevance in the field of biomedical research and pharmaceutical science.
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